3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea
Description
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea is a 1,3-disubstituted urea derivative featuring an adamantane moiety and a pyrrolidin-1-yl-ethyl ketone substituent. Adamantane-based compounds are prized for their lipophilicity, metabolic stability, and capacity to enhance binding interactions in biological targets, particularly in enzyme inhibition (e.g., soluble epoxide hydrolase, or sEH) . The urea scaffold in this compound facilitates hydrogen-bonding interactions, which are critical for pharmacological activity.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-21(26-7-1-2-8-26)12-16-3-5-20(6-4-16)24-22(28)25-23-13-17-9-18(14-23)11-19(10-17)15-23/h3-6,17-19H,1-2,7-15H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNCKNHJMNENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea typically involves multiple steps. One common approach is the reaction of adamantane derivatives with phenyl isocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with urea functionalities, particularly those containing adamantane and pyrrolidine groups, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro studies, showing effectiveness against multiple cancer lines .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Studies have shown that urea derivatives can possess moderate antibacterial and antifungal properties. For example, certain derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) around 250 μg/mL . This suggests potential applications in treating infections where traditional antibiotics may fail.
Antiepileptic Effects
There is growing interest in the use of urea derivatives as antiepileptic agents. Compounds similar to 3-(adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea have been shown to interact with neurotransmitter systems, potentially offering new avenues for epilepsy treatment . The structural modifications associated with this compound could enhance its efficacy and reduce side effects compared to existing medications.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by D’yachenko et al. synthesized a series of adamantyl-containing ureas and evaluated their biological activities. The results indicated that these compounds displayed significant inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases including hypertension and inflammation. The reported IC50 values ranged from 16.2 to 50.2 nmol/L, highlighting their potential as therapeutic agents .
Case Study 2: Structure–Activity Relationship Analysis
In another investigation focused on the structure–activity relationships of pyrazolyl-ureas, researchers modified the substituents on the urea moiety to assess their impact on biological activity. The findings suggested that specific modifications could enhance solubility and bioavailability, which are critical factors for drug development . This study underscores the importance of chemical structure in determining the pharmacological profile of compounds like this compound.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the phenyl and pyrrolidine groups interact with various enzymes and receptors. This compound may inhibit certain enzymatic activities or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Fluorine substitution (e.g., 8b) enhances lipophilicity and metabolic stability compared to non-halogenated analogs like 8a .
- Symmetry : Symmetric adamantyl-diureas exhibit superior sEH inhibition compared to asymmetric derivatives, likely due to optimized binding interactions .
- Backbone Diversity : Replacement of the phenyl-ethyl ketone group with pyrazolo-pyridine (as in ) alters solubility and target selectivity .
Substituent Impact on Pharmacological Activity
The pyrrolidin-1-yl-ethyl ketone group in the target compound introduces a basic nitrogen, which may improve solubility compared to purely aromatic analogs (e.g., 8a–b). This contrasts with compounds like 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile (a metabolite of metaflumizone), where the trifluoromethyl group enhances pesticidal activity but reduces solubility .
Solubility and Permeability
Lipinski’s Rule of Five analysis (based on , Reference 17) suggests that adamantane-containing ureas may exhibit moderate solubility due to high molecular weight (>500 Da) and logP values (>5). However, the pyrrolidin-1-yl group in the target compound could mitigate this by introducing polar surface area .
Biological Activity
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea, with the CAS number 1396844-97-5, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines an adamantane moiety with a urea functional group, which may confer specific pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.5 g/mol. The structure includes an adamantane core, which is known for its rigidity and ability to enhance binding interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The urea group can act as a pharmacophore that interacts with enzymes, potentially inhibiting their activity. For instance, studies on phenyl ureas have shown their capacity to inhibit indoleamine 2,3-dioxygenase (IDO1), an important target in cancer therapy due to its role in immune suppression .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties .
- Cognitive Enhancement : The adamantane structure is often associated with neuroactive properties. Compounds derived from adamantane have been explored for their potential as cognitive enhancers, impacting neurotransmitter systems in the brain .
Table 1: Summary of Biological Activities
Case Study 1: IDO1 Inhibition
In a study focused on the design and synthesis of urea derivatives as IDO1 inhibitors, several compounds were evaluated for their inhibitory activity. The results indicated that modifications in the urea structure could significantly enhance potency against IDO1, highlighting the importance of structural optimization in developing effective therapeutics .
Case Study 2: Antimicrobial Evaluation
A series of pyrazolyl ureas were tested for antimicrobial activity. The findings revealed that modifications similar to those present in this compound could yield compounds with effective minimum inhibitory concentrations (MICs) against common pathogens .
Q & A
Basic: What are the optimal synthetic routes for 3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea?
Answer:
The synthesis typically involves a multi-step process:
Adamantane functionalization : React adamantane derivatives (e.g., 1-adamantylamine) with activated carbonyl intermediates.
Urea bond formation : Couple the adamantyl intermediate with a phenylurea precursor via carbodiimide-mediated reactions (e.g., EDC/HOBt).
Pyrrolidinone incorporation : Introduce the pyrrolidin-1-yl-ethyl group through nucleophilic substitution or amidation reactions .
Key considerations :
- Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Basic: How is the compound characterized structurally?
Answer:
Structural confirmation requires:
- NMR spectroscopy : and NMR (e.g., CDCl solvent) to verify adamantane protons (δ 1.6–2.2 ppm) and urea carbonyl signals (δ 155–165 ppm) .
- X-ray crystallography : Resolve the adamantane cage geometry and urea-pyrrolidinone spatial arrangement. For example, bond angles of ~109.5° confirm tetrahedral carbons in adamantane .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .
Advanced: How do structural modifications impact biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Adamantane rigidity : Enhances binding to hydrophobic pockets in enzymes (e.g., dipeptidyl peptidase IV inhibitors) .
- Pyrrolidinone moiety : The 2-oxo group participates in hydrogen bonding with catalytic residues (e.g., in proteases), affecting potency .
Methodological approach : - Synthesize analogs with substituents on the phenyl ring (e.g., halogens, methoxy) and compare IC values in enzyme inhibition assays .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Advanced: How to resolve contradictions in reported pharmacological data?
Answer:
Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxicity) may arise from:
- Assay conditions : Varying pH or serum content alters compound stability. Standardize assays using PBS (pH 7.4) and <1% DMSO .
- Cellular models : Primary cells vs. immortalized lines (e.g., HEK-293) exhibit differential membrane permeability. Validate with parallel experiments .
Resolution strategy : - Conduct dose-response curves across multiple cell lines.
- Use LC-MS to confirm intracellular compound concentration .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
Scale-up challenges include poor solubility and side reactions. Mitigate via:
- Process control : Use continuous flow reactors for precise temperature and mixing control, reducing byproducts .
- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the urea product .
Case study : A 72% yield was achieved using ethanol reflux (80°C, 12 hr) and recrystallization from ethyl acetate .
Advanced: How to address solubility limitations in biological assays?
Answer:
The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Solutions include:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to enhance dissolution .
- Prodrug design : Introduce phosphate or PEG groups on the urea nitrogen for temporary hydrophilicity .
Validation : Measure solubility via shake-flask method (USP guidelines) .
Advanced: What advanced NMR techniques elucidate dynamic interactions?
Answer:
- NOESY : Identifies spatial proximity between adamantane and pyrrolidinone groups in solution .
- -labeling : Tracks urea nitrogen’s hydrogen-bonding behavior with target proteins .
Example : - HSQC NMR revealed urea NH interactions with trypsin’s catalytic triad .
Advanced: How to design mechanistic studies for enzyme inhibition?
Answer:
- Kinetic assays : Measure using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for DPP-IV) under pseudo-first-order conditions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Key finding : Adamantyl ureas exhibit slow-binding inhibition kinetics (time-dependent ) .
Advanced: How to validate computational modeling predictions?
Answer:
- Molecular dynamics (MD) : Simulate adamantane-protein interactions (e.g., 100 ns trajectories in GROMACS). Compare with crystallographic B-factors .
- Free energy perturbation (FEP) : Predict ΔΔG for analog binding. Validate with SPR binding assays .
Advanced: How to assess stability under physiological conditions?
Answer:
- Forced degradation : Expose to pH 1–10 buffers (37°C, 24 hr) and analyze via HPLC-MS.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss .
Result : Adamantane’s rigidity confers resistance to hydrolysis (t > 48 hr at pH 7.4) .
Advanced: How to design factorial experiments for SAR studies?
Answer:
Use a 2 factorial design to evaluate variables:
- Factors : Substituent position (para/meta), pyrrolidinone ring size.
- Responses : IC, solubility, logP.
Example : A 2 design (8 runs) identified meta-chloro substitution as optimal for potency .
Advanced: How to validate analytical methods for purity assessment?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
